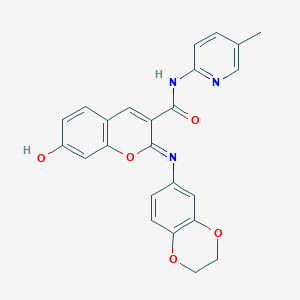

(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-7-hydroxy-N-(5-methylpyridin-2-yl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O5/c1-14-2-7-22(25-13-14)27-23(29)18-10-15-3-5-17(28)12-20(15)32-24(18)26-16-4-6-19-21(11-16)31-9-8-30-19/h2-7,10-13,28H,8-9H2,1H3,(H,25,27,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMWXYBUCLILJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=NC4=CC5=C(C=C4)OCCO5 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a synthetic derivative of chromene with potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a chromene backbone substituted with a benzodioxin moiety and a pyridine group. The molecular formula is , and its molecular weight is approximately 342.35 g/mol.

Antioxidant Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. For instance, compounds derived from benzodioxin have shown promising results in inhibiting lipid peroxidation and protecting cellular components from oxidative damage .

Antimicrobial Properties

The biological activity of the compound has been explored in relation to its antimicrobial effects. Research indicates that derivatives of chromene and benzodioxin possess antimicrobial properties against various bacteria and fungi. In vitro studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans, suggesting potential applications in developing new antimicrobial agents .

Anticancer Potential

Preliminary investigations into the anticancer properties of similar chromene derivatives have shown that they can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For example, compounds with structural similarities have been reported to activate caspase pathways leading to programmed cell death in various cancer cell lines .

Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of chromene derivatives, including those similar to the compound , it was found that they significantly reduced reactive oxygen species (ROS) levels in human cell lines. The results indicated a dose-dependent relationship between compound concentration and antioxidant activity, confirming their potential as therapeutic agents against oxidative stress-related diseases .

Study 2: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of several chromene derivatives revealed that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 50 µg/mL for certain strains .

Study 3: Cancer Cell Line Analysis

In vitro assays on cancer cell lines treated with the compound demonstrated significant inhibition of cell proliferation. Flow cytometry analysis revealed increased apoptosis rates compared to untreated controls. The study highlighted the compound's potential as an anticancer agent through its ability to disrupt cancer cell metabolism and induce cell cycle arrest .

Scientific Research Applications

Antioxidant Activity

Studies have indicated that derivatives of chromene compounds exhibit significant antioxidant properties. The introduction of functional groups such as hydroxyl and imino enhances their ability to scavenge free radicals, making them potential candidates for preventing oxidative stress-related diseases.

Anticancer Potential

Research into similar chromene-based compounds has shown promising anticancer activity. For instance, compounds with structural similarities have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

Anti-inflammatory Effects

Compounds related to this structure have been investigated for their anti-inflammatory properties. They may act as inhibitors of cyclooxygenase (COX) enzymes or lipoxygenase (LOX), which are key players in the inflammatory response. In silico studies suggest that this compound could be optimized further for enhanced selectivity towards specific inflammatory pathways.

In Silico Docking Studies

In silico molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets, including enzymes involved in cancer progression and inflammation. These studies provide insights into how structural modifications can enhance efficacy and selectivity.

Experimental Validation

Experimental validation through biological assays has confirmed the activity of related compounds against specific cancer cell lines and inflammatory models. For example, one study demonstrated that a structurally similar chromene derivative exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity.

Comparative Analysis of Related Compounds

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity: The target compound’s benzodioxin-imino and carboxamide groups distinguish it from analogs featuring cyano, chlorophenyl, or furan substituents. These differences impact electronic properties and solubility .

- Thermal Stability : Higher melting points in compounds 11a (243–246°C) and 12 (268–269°C) suggest greater crystallinity, possibly due to planar heterocyclic systems or strong intermolecular interactions (e.g., π-stacking) .

Chemoinformatic Similarity Analysis

Using Tanimoto coefficients (), structural similarity between the target compound and analogs can be quantified based on binary fingerprint overlap:

- Common Features : Chromene backbone, heteroaromatic substituents.

- Divergences: Target compound lacks cyano, furan, or chlorophenyl groups present in analogs.

- Predicted Similarity : Moderate similarity (Tanimoto ~0.4–0.6) due to shared core but divergent substituents .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this chromene-carboxamide derivative?

The synthesis typically involves multi-step reactions, including condensation of intermediates under controlled conditions. For example:

- Step 1: Formation of the chromene backbone via Claisen-Schmidt condensation between a benzodioxin-amine derivative and a substituted salicylaldehyde under acidic conditions (e.g., acetic anhydride and sodium acetate as a catalyst) .

- Step 2: Carboxamide coupling using a coupling agent (e.g., EDC/HOBt) to introduce the 5-methylpyridin-2-yl group. Reaction monitoring via TLC and purification via column chromatography are critical to isolate the Z-isomer .

- Key parameters: Temperature (reflux), solvent choice (DMF or acetic acid), and stoichiometric ratios to minimize side products like diastereomers or oxidized byproducts .

Q. How can the Z-configuration of the imino group be confirmed experimentally?

- Nuclear Magnetic Resonance (NMR): The Z-configuration is confirmed by NOE (Nuclear Overhauser Effect) spectroscopy. For instance, a cross-peak between the imino proton (=CH) and adjacent aromatic protons in -NOESY spectra validates the spatial proximity unique to the Z-isomer .

- X-ray crystallography: Single-crystal analysis provides unambiguous proof of the stereochemistry, as seen in related chromene derivatives .

Q. What analytical techniques are essential for purity assessment and structural validation?

- High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula (e.g., CHNO) and detect isotopic patterns .

- HPLC-DAD/UV: For purity quantification (≥95%) and detection of residual solvents or unreacted intermediates .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., -NMR shifts) be resolved during structural characterization?

- Case example: Discrepancies in aromatic proton shifts may arise from solvent polarity or tautomerism. Use deuterated solvents (DMSO-d or CDCl) and variable-temperature NMR to stabilize specific tautomers .

- Comparative analysis: Cross-reference with analogous compounds (e.g., (2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy derivatives) to identify characteristic shifts for substituents like the 5-methylpyridin-2-yl group .

Q. What strategies optimize yield in the final carboxamide coupling step?

- Catalyst screening: Test Pd-based catalysts (e.g., Pd(OAc)) for Buchwald-Hartwig amination if traditional coupling agents fail .

- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group, while additives like DMAP suppress side reactions .

Q. How does the electron-withdrawing benzodioxin substituent influence reactivity in nucleophilic substitution reactions?

- Mechanistic studies: The benzodioxin group increases electrophilicity at the chromene C3 position, facilitating nucleophilic attack (e.g., by amines or thiols). Kinetic studies via -NMR time-course experiments can quantify rate constants .

- DFT calculations: Predict regioselectivity and transition-state stabilization using Gaussian or ORCA software .

Q. What in silico tools are recommended for predicting biological targets or SAR (Structure-Activity Relationship) studies?

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to screen against kinases or GPCRs, leveraging the pyridine moiety’s affinity for ATP-binding pockets .

- QSAR modeling: Train models with descriptors like logP, H-bond donors, and topological polar surface area to correlate substituent effects (e.g., 7-hydroxy vs. 8-methoxy) with bioactivity .

Data Contradiction and Validation

Q. How to address discrepancies in reported melting points or spectral data across studies?

- Reproducibility checks: Validate synthetic protocols using identical reagents and equipment (e.g., calibrated melting point apparatus).

- Collaborative validation: Share samples with independent labs for cross-testing, as done for structurally similar compounds in and .

Q. What experimental controls are critical for ensuring reproducibility in biological assays?

- Positive/Negative controls: Use known kinase inhibitors (e.g., imatinib) and solvent-only treatments to validate assay conditions.

- Batch-to-batch consistency: Repeat synthesis and characterization for three independent batches to confirm bioactivity (e.g., IC variability ≤10%) .

Methodological Resources

Reference datasets for comparative analysis:

- Cambridge Structural Database (CSD): For crystallographic data on chromene derivatives.

- PubChem BioAssay: For bioactivity profiles of related carboxamides (exclude BenchChem data per user instructions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.